2-(4-tert-butylphenoxy)-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]propanamide
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Overview
Description
2-(4-TERT-BUTYLPHENOXY)-N-{1-[(THIOPHEN-2-YL)METHYL]-1H-PYRAZOL-5-YL}PROPANAMIDE is a complex organic compound that features a combination of phenoxy, thiophene, and pyrazole groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-TERT-BUTYLPHENOXY)-N-{1-[(THIOPHEN-2-YL)METHYL]-1H-PYRAZOL-5-YL}PROPANAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the condensation of 4-tert-butylphenol with an appropriate acylating agent to form the phenoxy intermediate. This intermediate is then reacted with thiophene-2-carbaldehyde and a pyrazole derivative under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-(4-TERT-BUTYLPHENOXY)-N-{1-[(THIOPHEN-2-YL)METHYL]-1H-PYRAZOL-5-YL}PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring typically yields sulfoxides or sulfones, while reduction of a nitro group results in an amine .
Scientific Research Applications
2-(4-TERT-BUTYLPHENOXY)-N-{1-[(THIOPHEN-2-YL)METHYL]-1H-PYRAZOL-5-YL}PROPANAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 2-(4-TERT-BUTYLPHENOXY)-N-{1-[(THIOPHEN-2-YL)METHYL]-1H-PYRAZOL-5-YL}PROPANAMIDE involves its interaction with specific molecular targets. The phenoxy and thiophene groups can interact with hydrophobic pockets in proteins, while the pyrazole ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(4-TERT-BUTYLPHENOXY)-N-[3-(THIOPHEN-2-YL)-1,2,4-THIADIAZOL-5-YL]ACETAMIDE: Shares similar structural features but with a thiadiazole ring instead of a pyrazole ring.
Thiophene-based derivatives: These compounds also contain the thiophene ring and exhibit similar chemical properties.
Uniqueness
The uniqueness of 2-(4-TERT-BUTYLPHENOXY)-N-{1-[(THIOPHEN-2-YL)METHYL]-1H-PYRAZOL-5-YL}PROPANAMIDE lies in its combination of functional groups, which allows for diverse chemical reactivity and potential biological activity. The presence of the tert-butyl group enhances its hydrophobicity, which can influence its interaction with biological targets .
Properties
Molecular Formula |
C21H25N3O2S |
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Molecular Weight |
383.5 g/mol |
IUPAC Name |
2-(4-tert-butylphenoxy)-N-[2-(thiophen-2-ylmethyl)pyrazol-3-yl]propanamide |
InChI |
InChI=1S/C21H25N3O2S/c1-15(26-17-9-7-16(8-10-17)21(2,3)4)20(25)23-19-11-12-22-24(19)14-18-6-5-13-27-18/h5-13,15H,14H2,1-4H3,(H,23,25) |
InChI Key |
QXOUEURSJIYCKR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC1=CC=NN1CC2=CC=CS2)OC3=CC=C(C=C3)C(C)(C)C |
Origin of Product |
United States |
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